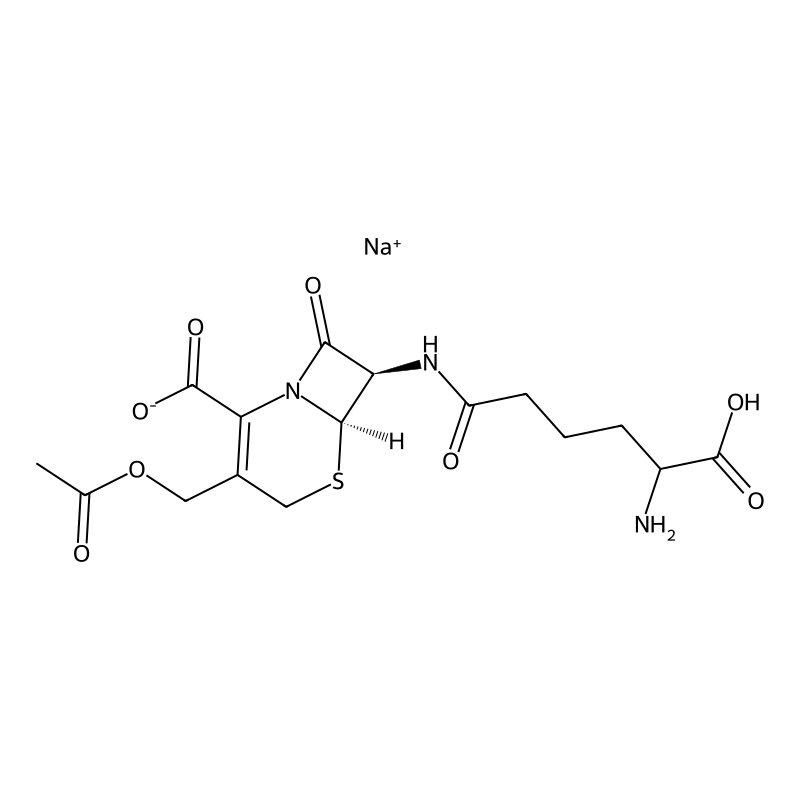Cephalosporin C sodium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antibiotics Production
Field: Biotechnology and Pharmaceutical Industry
Application: Cephalosporin C is a β-lactam antibiotic with antibacterial activity against both Gram-positive and Gram-negative bacteria.
Methods: The main strain used for the industrial production of Cephalosporin C is Acremonium chrysogenum.
Results: Cephalosporins are currently the most widely used antibiotics in clinical practice. The yield and titer of cephalosporins obtained from A.
Biosynthesis and Molecular Genetics Research
Field: Molecular Biology and Genetics
Results: This research provides a holistic and in-depth analysis of high-yield mechanisms and improves our understanding of the industrial value of A.
Treatment of Bacterial Infections
Field: Medicine
Application: Cephalosporins, including Cephalosporin C, are used to treat bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections
Methods: The medication should be taken for the fully prescribed time even if symptoms disappear.
Results: Effective treatment of the infections, leading to the disappearance of symptoms.
Treatment of Sinus Infections and Meningitis
Field: Medicine
Application: Cephalosporins are used to treat sinus infections and meningitis.
Treatment of Gonorrhea
Application: Cephalosporins are used to treat gonorrhea.
Results: Effective treatment of the infection, leading to the disappearance of symptoms.
Treatment of Meningitis
Application: Cephalosporins are used to treat meningitis.
The biological activity of cephalosporin C sodium is primarily attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins. These proteins are crucial for bacterial cell wall synthesis; thus, their inhibition leads to cell lysis and death in susceptible bacteria. Cephalosporin C sodium has demonstrated efficacy against a range of gram-positive and gram-negative bacteria, although it has relatively weak activity against staphylococci . Notably, it has been shown to possess in vivo activity in animal models, indicating its potential effectiveness in treating infections .
The synthesis of cephalosporin C sodium can be achieved through various methods, including:
- Natural Extraction: Isolation from Acremonium cultures.
- Semi-synthesis: Modification of naturally occurring cephalosporins to enhance their antibacterial properties.
- Biosynthetic Pathways: Utilizing genetically engineered microorganisms to produce cephalosporin C through fermentation processes.
These methods allow for the production of cephalosporin C and its derivatives tailored for specific therapeutic needs .
Cephalosporin C sodium is primarily used as a precursor for developing semi-synthetic antibiotics that treat various bacterial infections such as respiratory tract infections, skin infections, and urinary tract infections. Its derivatives have been successfully marketed as effective treatments due to their improved pharmacological profiles compared to cephalosporin C itself . Additionally, research continues into its potential applications in combating antibiotic resistance through novel formulations and combinations with other antimicrobial agents .
Studies on cephalosporin C sodium have highlighted its interactions with various biological molecules. It has been shown to influence gene expression related to bacterial resistance mechanisms and interact with enzymes that mediate antibiotic degradation. Furthermore, research indicates that allergic reactions can occur with cephalosporins, including cephalosporin C sodium; these reactions necessitate careful monitoring during clinical use . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Cephalosporin C sodium shares structural similarities with other antibiotics in the beta-lactam family but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Penicillin | Five-member thiazolidine ring | First discovered beta-lactam antibiotic |
| Cephalexin | Semi-synthetic derivative with improved stability | Broader spectrum against gram-positive bacteria |
| Cefazolin | Contains a side chain that enhances activity against resistant strains | Used primarily for surgical prophylaxis |
| Ceftriaxone | Third-generation cephalosporin with extended spectrum | Effective against resistant strains like Pseudomonas |
| Cephalothin | Sodium salt derivative of cephalosporin C | First marketed cephalosporin; used for skin infections |
Cephalosporin C sodium's unique structure includes a six-membered dihydrothiazine ring instead of the five-membered ring found in penicillins, contributing to its distinct pharmacological properties and mechanisms of action . This structural difference plays a significant role in its clinical applications and effectiveness against certain bacterial strains.
Related CAS
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








